2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid
Description
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is a structurally complex organophosphorus compound featuring a benzene-sulfonic acid core substituted with a phosphanyl group bearing two 2,6-dimethoxyphenyl moieties. The 2,6-dimethoxy substitution on the phenyl rings confers steric bulk and electronic modulation, while the sulfonic acid group enhances hydrophilicity and acidity.
Properties
CAS No. |
920271-29-0 |
|---|---|
Molecular Formula |
C22H23O7PS |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-bis(2,6-dimethoxyphenyl)phosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C22H23O7PS/c1-26-15-9-7-10-16(27-2)21(15)30(19-13-5-6-14-20(19)31(23,24)25)22-17(28-3)11-8-12-18(22)29-4/h5-14H,1-4H3,(H,23,24,25) |
InChI Key |
SQEMDHJKVIZTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)P(C2=CC=CC=C2S(=O)(=O)O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid typically involves the reaction of 2,6-dimethoxyphenylphosphine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 2,6-dimethoxyphenylphosphine and benzene-1-sulfonyl chloride.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfonates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, facilitating various catalytic cycles. The sulfonic acid group enhances the solubility and stability of the compound in aqueous media, making it suitable for a wide range of applications.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparison
Key Comparative Insights
Steric and Electronic Effects
- 2,6-Dimethoxyphenyl Substituents : Present in both the target compound and SR antagonists, these groups induce steric hindrance and electron-donating effects. In SR48692 and SR142948A, this moiety enhances receptor binding specificity , while in the target compound, it may stabilize metal-ligand interactions in catalysis.
- Sulfonic Acid vs. Carboxylic Acid : The target’s sulfonic acid group (pKa ~ -1) is significantly more acidic than benzilic acid’s carboxylic group (pKa ~ 3), enabling superior aqueous solubility and proton-donating capacity .
Spectroscopic Properties
- NMR Trends : Veratrylglycerol derivatives () demonstrate that 2,6-dimethoxy positioning influences coupling constants (e.g., Jαβ = 7.0 Hz in ethers vs. 3.7–7.5 Hz in hydrolyzed products). The target compound’s 2,6-dimethoxy groups may similarly deshield adjacent protons, leading to distinct splitting patterns .
- Computational Predictions : DFT methods () have been applied to dimethoxyphenyl-containing compounds for UV-Vis and IR spectral predictions. For the target compound, such methods could elucidate charge-transfer transitions or sulfonic acid vibrational modes (~1350 cm⁻¹ for S=O stretching) .
Biological Activity
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid, a phosphine ligand with potential biological applications, has garnered attention for its multifaceted biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is . The structure features two 2,6-dimethoxyphenyl groups attached to a phosphorous atom and a sulfonic acid group, which may enhance its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of suitable phosphine precursors with benzene-1-sulfonic acid derivatives. Precise methodologies can vary, but the general approach includes:
- Formation of phosphine : Reacting 2,6-dimethoxyphenyl halides with phosphorus-containing reagents.
- Coupling with sulfonic acid : The resulting phosphine is then reacted with benzene-1-sulfonic acid under appropriate conditions to yield the final product.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid. In vitro assays demonstrated significant scavenging activity against various free radicals, such as DPPH and ABTS radicals. The compound exhibited a dose-dependent response, indicating its potential as a natural antioxidant agent .
Antiproliferative Effects
The compound has shown promising results in antiproliferative assays against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate to strong antiproliferative effects .
Anti-inflammatory Properties
Studies have also indicated that this compound possesses anti-inflammatory effects. It was able to reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for further exploration in inflammatory disease models .
Case Studies
- Photoprotective Properties : In a study assessing photoprotective effects, the compound was incorporated into sunscreen formulations. Results indicated that it could effectively filter UV radiation and protect skin cells from oxidative stress induced by UV exposure .
- Combination Therapies : Investigations into the use of this compound in combination with other therapeutic agents have shown enhanced efficacy in treating certain cancers. The synergistic effects observed suggest that it could be beneficial in multi-drug regimens .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
